(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid, also known by its systematic name as a derivative of amino acids, is a compound that has garnered attention in the field of medicinal chemistry. It is characterized by the presence of a fluorine atom and a trifluoromethyl group, which are significant in enhancing the compound's biological activity and pharmacokinetic properties.
(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid falls under the classification of amino acids and fluorinated compounds. Its unique structure allows it to be categorized as a potential pharmaceutical intermediate, particularly in the synthesis of biologically active molecules.
The synthesis of (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are critical for optimizing yield and selectivity but are generally proprietary or vary based on laboratory protocols .
The molecular structure of (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid can be represented by its chemical formula . The compound features:
These structural details are essential for understanding the compound's reactivity and interactions with biological systems .
(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid can participate in various chemical reactions typical of amino acids, including:
The specific conditions and yields of these reactions depend on various factors, including solvent choice and temperature .
The mechanism of action for (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is primarily linked to its role as an amino acid analog. It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, potentially modulating physiological responses.
Data on its specific interactions are still under investigation, but compounds with similar structures have been shown to influence neurotransmitter systems, suggesting potential therapeutic applications .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide additional insights into the structural characteristics and purity of the compound .
(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid has several scientific applications:
The ongoing research into this compound highlights its significance in advancing medicinal chemistry and drug development .
The systematic IUPAC name “(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid” provides a complete description of the compound’s atomic connectivity, stereochemistry, and functional groups. The root name “propanoic acid” indicates a three-carbon carboxylic acid chain. The prefix “3-amino” denotes the amino group (–NH₂) attached to carbon-3 of this chain. The substituent at carbon-3 is further specified as a phenyl ring bearing fluorine at the ortho position (carbon-2) and a trifluoromethyl group (–CF₃) at the meta position (carbon-3). The stereochemical descriptor (3S) explicitly defines the absolute configuration of the chiral center at carbon-3 as S, a crucial determinant of biological activity and receptor interactions [1] .
Table 1: Molecular Identity and Stereochemical Descriptors
| Property | Value/Descriptor |
|---|---|
| Systematic IUPAC Name | (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid |
| CAS Registry Number | Not explicitly listed in sources (Related compound: 755749-11-2 ) |
| Molecular Formula | C₁₀H₉F₄NO₂ |
| Stereocenter | Carbon-3 (β-carbon) |
| Absolute Configuration | (S)-Enantiomer |
| Canonical SMILES | O=C(O)CC@@HC1=CC=CC(=C1F)C(F)(F)F |
The chiral center arises from the tetrahedral carbon (C3) bonded to four distinct groups: the amino group (–NH₂), the hydrogen atom, the carboxylic acid chain (–CH₂COOH), and the fluorinated phenyl ring. The (S) configuration signifies that, when viewing the molecule with the lowest priority group (hydrogen) oriented away from the observer, the priority sequence (NH₂ > C(aryl) > CH₂COOH) descends clockwise. This specific enantiomer is biologically significant, as enantiomeric pairs often exhibit divergent binding affinities and metabolic pathways. The compound’s structural framework places it within the broader class of β³-amino acids, characterized by the amino group and carboxylic acid being separated by a single methylene (–CH₂–) group and attached directly to the β-carbon of the aromatic substituent [1] .
The strategic incorporation of fluorine atoms and trifluoromethyl groups into aromatic systems significantly alters molecular properties critical to drug efficacy. In (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid, the ortho-fluoro (o-F) and meta-trifluoromethyl (m-CF₃) substituents on the phenyl ring synergistically influence electronic, steric, and conformational characteristics:
Electronic Effects and pKa Modulation:The ortho-fluorine atom is strongly electron-withdrawing through inductive effects, reducing electron density on the aromatic ring and the directly attached β-carbon. This polarization can lower the pKa of both the amino group (–NH₃⁺ ⇌ –NH₂ + H⁺) and the carboxylic acid (–COOH ⇌ –COO⁻ + H⁺), enhancing solubility under physiological pH conditions and influencing ionization-dependent receptor binding. Concurrently, the meta-trifluoromethyl group exerts a powerful electron-withdrawing resonance effect. While primarily inductive, the –CF₃ group’s influence at the meta position further deactivates the ring, contributing to enhanced metabolic stability by making the ring less susceptible to oxidative degradation by cytochrome P450 enzymes. This dual electron-withdrawal creates a uniquely electron-deficient aromatic system [3] [4].
Lipophilicity and Bioavailability Enhancement:Despite their electron-withdrawing nature, both fluorine and the trifluoromethyl group significantly increase lipophilicity. Fluorine atoms contribute to lipophilicity primarily through their high electronegativity and low polarizability, while the trifluoromethyl group (–CF₃) acts as a potent hydrophobe. The calculated logP (octanol-water partition coefficient) of molecules bearing m-trifluoromethyl substitution typically increases by 0.7-1.0 units compared to non-fluorinated analogs. This enhanced lipophilicity improves passive membrane permeability, a key factor in oral bioavailability. The ortho-fluoro substituent provides a localized lipophilic effect without significantly increasing molecular weight [3] [4].
Conformational Restriction and Steric Influence:The ortho-fluorine atom introduces steric constraints around the aryl-Cβ bond. Its proximity to the amino acid’s β-carbon restricts free rotation, potentially favoring bioactive conformations. This effect is amplified when combined with the bulky meta-trifluoromethyl group (–CF₃ volume ≈ 38 ų), which occupies significant three-dimensional space adjacent to the ortho-position. This steric bulk can block metabolic attack at susceptible ring positions and promote specific van der Waals interactions within hydrophobic binding pockets of target proteins. The combined steric footprint influences the dihedral angle between the aromatic ring and the amino acid backbone, affecting presentation of pharmacophoric elements [4] [5].
Table 2: Physicochemical Contributions of Fluorinated Substituents
| Substituent | Electronic Effect | Lipophilicity Contribution (π/ΔlogP) | Steric Effect | Metabolic Influence |
|---|---|---|---|---|
| ortho-Fluoro (–F) | Strong σ-I electron withdrawal | Moderate increase (π ≈ +0.14) | Moderate steric bulk (A-value ≈ 0.3) | Blocks ortho-hydroxylation; Reduces ring oxidation |
| meta-Trifluoromethyl (–CF₃) | Strong σ-I / moderate -R electron withdrawal | Large increase (π ≈ +0.88) | Large steric bulk (MR ≈ 5.02) | Blocks meta-hydroxylation; Highly stable C–F bonds |
The synergy between o-F and m-CF₃ substituents creates a pharmacophore with optimized properties for target engagement. This motif appears in diverse therapeutic agents, underscoring its versatility. For instance, the m-trifluoromethyl group is a critical pharmacophore in cinacalcet, a drug used to treat disorders of calcium metabolism, where it enhances binding affinity to the calcium-sensing receptor [3]. Similarly, ortho-fluorination is a recurring strategy in kinase inhibitors like alpelisib (a PI3K inhibitor) to improve metabolic stability and membrane permeability [4].
Fluorinated β-amino acids, exemplified by (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid, serve as privileged scaffolds in medicinal chemistry due to their multifaceted pharmacophoric contributions:
Peptide Mimicry and Proteolytic Stability:The β-amino acid backbone retains the hydrogen-bonding capabilities of traditional α-amino acids (–NH and –C=O groups) but introduces greater conformational flexibility due to the additional methylene spacer. This allows for adaptation to diverse protein binding sites while maintaining crucial pharmacophore distances. Critically, the β-peptide linkage is inherently resistant to cleavage by endogenous proteases, which primarily target α-peptide bonds. Fluorination of the aryl substituent further enhances this stability by shielding the backbone from enzymatic recognition and reducing oxidative metabolism via electron withdrawal. This dual resistance extends the plasma half-life of therapeutics incorporating this scaffold, making it invaluable for peptidomimetic drug design [4].
Enhanced Binding Affinity and Selectivity via Fluorine Interactions:The fluorine atoms and trifluoromethyl group enable specific non-covalent interactions with biological targets. Fluorine can engage in dipolar interactions with protein backbone carbonyls, amide NH groups, or side-chain hydroxyls. The trifluoromethyl group participates in orthogonal multipolar interactions with electron-rich aromatic residues (e.g., tyrosine, tryptophan) and sulfur atoms (e.g., methionine), known as fluorine-amide or trifluoromethyl-π interactions. The (S)-stereochemistry ensures precise spatial orientation of these groups towards complementary binding elements. Furthermore, the electron-deficient aryl ring can engage in cation-π interactions with positively charged residues (e.g., lysine, arginine). These interactions collectively enhance binding affinity and selectivity, reducing off-target effects [3] [4].
Improved Pharmacokinetic Properties:The combination of fluorine and trifluoromethyl substituents optimizes absorption, distribution, metabolism, and excretion (ADME) profiles:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: